2-(Methylamino)acetamide hydrochloride

Description

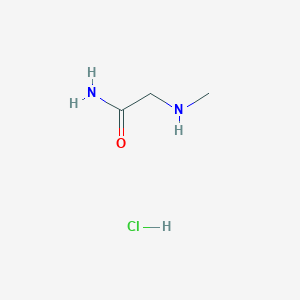

2-(Methylamino)acetamide hydrochloride is a chemical compound that serves as a valuable building block in various scientific research domains. smolecule.com It is the hydrochloride salt of 2-(methylamino)acetamide, an amide derivative of the amino acid sarcosine (N-methylglycine). smolecule.com The compound's structure, featuring both a secondary amine and a primary amide functional group, allows for a range of chemical transformations, making it a versatile reagent in organic synthesis. smolecule.com Its water solubility and stability are enhanced by its formation as a hydrochloride salt. smolecule.com Primarily utilized in biochemical and pharmaceutical research, this compound is noted for its structural similarity to small peptides and its potential as a precursor for more complex molecules. smolecule.com

Table 1: Physicochemical Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 5325-64-4 smolecule.comscbt.com |

| Molecular Formula | C₃H₉ClN₂O smolecule.com |

| Molecular Weight | 124.57 g/mol smolecule.comscbt.com |

| IUPAC Name | 2-(methylamino)acetamide;hydrochloride smolecule.com |

| Synonyms | Sarcosinamide hydrochloride, N-methylglycinamide hydrochloride smolecule.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIXOTCTYAILNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551932 | |

| Record name | N~2~-Methylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-64-4 | |

| Record name | 5325-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~2~-Methylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Molecular Modeling

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are critical for confirming the molecular structure. The proton NMR spectrum in deuterium (B1214612) oxide shows a characteristic singlet for the N-methyl protons between 2.7 and 2.9 ppm. smolecule.com

Infrared (IR) Spectroscopy: IR analysis provides a vibrational fingerprint. smolecule.com Key absorption bands include broad N-H stretching vibrations from 3200 to 3400 cm⁻¹ and a prominent amide I band (C=O stretch) between 1650 and 1680 cm⁻¹. smolecule.com

Mass Spectrometry (MS): Under electrospray ionization (ESI), the molecular ion peak for the free base appears at a mass-to-charge ratio (m/z) of 89. smolecule.com A common fragmentation pattern involves the loss of ammonia, resulting in a base peak at m/z 72. smolecule.com

Chromatographic Methods

Thin-Layer Chromatography (TLC) is often used to monitor the progress of synthesis reactions involving this compound.

Advanced Research Topics and Methodologies

Applications in Materials Science

Recent research has highlighted the compound's utility as a precursor for creating functional materials. smolecule.com It has been incorporated into polymer systems designed for biomedical applications, such as in the development of biocompatible materials for drug delivery and tissue engineering. smolecule.com Protected versions of the compound have been used in controlled polymerization systems to create functional polymers with precisely defined molecular weights. smolecule.com

Electrochemical Studies of Derivatives

The electrochemical properties of acetamide (B32628) and its derivatives are an active area of investigation. Molten acetamide is recognized as an excellent solvent for many inorganic salts and has been used as an electrolyte for the electrochemical treatment of metals. flogen.org

Recent studies have explored the electrochemical synthesis of acetamide itself directly from CO₂ and N₂ using single-atom alloy catalysts. nih.gov Research into the electrochemical properties of more complex acetamide derivatives is also underway. For example, a series of hexacoordinated silicon catecholates containing N-methylacetamide derivatives were synthesized and characterized using cyclic voltammetry. mdpi.com These silicon complexes are noted for their high hydrolytic stability and diverse redox properties, and a correlation was found between the first oxidation potential and the electronic properties of substituents on the catechol anion. mdpi.com Such research is important for developing stable silicon compounds with enhanced solubility for electrochemical applications. mdpi.com

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current research landscape for 2-(Methylamino)acetamide hydrochloride is primarily centered on its utility as a versatile building block in organic and medicinal chemistry. smolecule.com Its simple, yet functionalized structure, featuring a secondary amine and an amide group, makes it an attractive starting material for the synthesis of more complex molecules. smolecule.com

Key areas of investigation include:

Synthetic Methodology: Researchers have explored various synthetic routes to this compound and its derivatives, focusing on efficiency and yield. smolecule.com These methodologies often leverage the reactivity of the amine and amide functionalities for further chemical transformations. smolecule.com

Medicinal Chemistry: A significant portion of the research has been dedicated to the synthesis of novel derivatives with potential therapeutic applications. Studies have shown that derivatives of this compound exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties. smolecule.com The structural similarity of this compound to natural amino acids also makes it a valuable tool for investigating protein-ligand interactions and enzyme mechanisms. smolecule.com

Biochemical Research: In the realm of biochemical research, this compound serves as a valuable tool. It is utilized in studies focusing on protein interactions, cellular uptake mechanisms, and as a model substrate in various biochemical assays. smolecule.com

Interactive Table: Overview of Research Areas

| Research Area | Focus | Key Findings |

|---|---|---|

| Synthetic Chemistry | Development of efficient synthesis routes | Versatile precursor for complex molecules |

| Medicinal Chemistry | Creation of biologically active derivatives | Derivatives show antimicrobial and enzyme inhibition potential |

Identification of Knowledge Gaps and Untapped Research Areas

Despite the progress made, several knowledge gaps and untapped research areas exist that warrant further investigation:

Elucidation of Structure-Activity Relationships (SAR): While various derivatives have been synthesized and tested, a comprehensive understanding of the structure-activity relationships is still lacking. Systematic modifications of the this compound scaffold and subsequent biological evaluation are needed to identify the key structural features responsible for specific activities.

Exploration of Novel Therapeutic Targets: The full therapeutic potential of derivatives of this compound is yet to be realized. Research has primarily focused on a limited number of biological targets. Screening libraries of these derivatives against a wider range of targets, including those implicated in cancer, neurodegenerative diseases, and inflammatory disorders, could unveil new therapeutic opportunities.

In-depth Mechanistic Studies: For the derivatives that have shown promising biological activity, detailed mechanistic studies are often needed. Understanding how these molecules interact with their biological targets at a molecular level is crucial for their further development as therapeutic agents.

Development of Novel Synthetic Methodologies: While existing synthetic methods are effective, the development of more sustainable and atom-economical approaches would be beneficial. This could involve the use of green chemistry principles and novel catalytic systems.

Outlook on the Translational Potential of this compound Research

The research surrounding this compound holds significant translational potential, with the possibility of impacting several areas of medicine and biotechnology.

Drug Discovery and Development: The scaffold of this compound provides a promising starting point for the development of new drugs. Its derivatives have already shown potential as antimicrobial and enzyme-inhibiting agents. smolecule.com With further optimization and preclinical studies, these compounds could progress towards clinical development for the treatment of various diseases.

Biomarker Discovery and Diagnostics: Labeled derivatives of this compound could potentially be developed as probes for biomarker discovery and diagnostic applications. Their ability to interact with specific proteins could be exploited to detect and quantify disease-related biomarkers.

Materials Science: Beyond its biomedical applications, the functional groups present in this compound make it a candidate for incorporation into novel materials. For instance, it could be used to functionalize polymers for applications in drug delivery, tissue engineering, and biosensing.

The continued exploration of this compound and its derivatives, driven by a deeper understanding of its chemical properties and biological activities, is poised to unlock new opportunities in both fundamental research and translational science. A multidisciplinary approach, combining synthetic chemistry, pharmacology, and materials science, will be essential to fully realize the potential of this versatile chemical entity.

Q & A

Q. What are the recommended synthetic methods for preparing 2-(Methylamino)acetamide hydrochloride in academic settings?

A common approach involves nucleophilic substitution or condensation reactions under mild conditions. For example, reacting methylamine derivatives with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Reaction progress can be monitored via TLC, followed by filtration to remove salts and solvent evaporation under reduced pressure . Purification may involve recrystallization or chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and purity.

- FTIR for identifying functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Single-crystal XRD for definitive structural elucidation.

- Mass spectrometry (ESI or EI) to verify molecular weight (124.57 g/mol) .

- Elemental analysis to validate stoichiometry (C₃H₈ClN₂O) .

Q. What safety protocols are essential when handling this compound?

Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in airtight containers under dry, cool conditions. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water. Avoid generating aerosols during weighing .

Q. How can researchers assess the stability of this compound under experimental conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or TLC. Thermal gravimetric analysis (TGA) can determine decomposition temperatures. Store samples in amber vials with desiccants for long-term stability testing .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (D₂O or DMSO-d₆) to standardize NMR conditions. Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). Validate purity via HPLC-MS to rule out impurity interference .

Q. What experimental design strategies optimize the yield of this compound synthesis?

Employ Design of Experiments (DoE) to evaluate variables:

- Molar ratios (methylamine:chloroacetamide).

- Reaction time/temperature (e.g., 24 hours at room temperature vs. reflux).

- Catalyst/base selection (e.g., K₂CO₃ vs. NaHCO₃). Use response surface methodology (RSM) to identify optimal conditions. Monitor by-products via LC-MS and adjust purification steps accordingly .

Q. How can researchers investigate the biological interactions of this compound?

Perform in vitro assays such as:

- Enzyme inhibition studies (e.g., acetylcholinesterase) using spectrophotometric methods.

- Receptor binding assays (radioligand displacement) to identify targets.

- Cytotoxicity screening (MTT assay) in cell lines. Molecular docking (AutoDock, Schrödinger) can predict interactions with proteins, as demonstrated in anti-COVID-19 studies for structurally related compounds .

Q. What methodologies are effective for analyzing impurities in this compound batches?

Use HPLC-PDA/UV with a C18 column (e.g., LiChrospher®) and gradient elution (water:acetonitrile + 0.1% TFA). Compare retention times against spiked impurity standards (e.g., unreacted starting materials). For quantitation, apply external calibration curves. LC-HRMS can identify unknown impurities via exact mass .

Q. How can degradation pathways of this compound be elucidated?

Perform forced degradation under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Analyze degradation products via LC-MSⁿ. Proposed pathways may include hydrolysis of the amide bond or N-methyl group oxidation. Kinetic studies (Arrhenius plots) can predict shelf life .

Q. What computational approaches support the study of this compound’s reactivity?

- Density Functional Theory (DFT): Calculate reaction energetics for synthesis or degradation steps.

- Molecular Dynamics (MD): Simulate solvation effects in different solvents.

- ADMET prediction: Use tools like SwissADME to estimate bioavailability and toxicity.

Validate models with experimental data from spectroscopic or chromatographic analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.